molecular formula C18H12N2O5 B5741376 2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid

2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid

Cat. No. B5741376
M. Wt: 336.3 g/mol
InChI Key: HJSMVTXZZHXPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid, also known as NBD-Cl, is a fluorescent reagent that is widely used in scientific research. It is a derivative of 5-nitro-2-furaldehyde and is commonly used for labeling peptides, proteins, and other biomolecules.

Mechanism of Action

The mechanism of action of 2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid involves the formation of a covalent bond between the reagent and the amino groups of the target biomolecule. This results in the formation of a fluorescent product that can be detected using a fluorescence microscope or spectrofluorometer.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a non-toxic reagent that is safe to use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid in laboratory experiments is its high sensitivity and versatility. It can be used to label a wide range of biomolecules and can be detected using a fluorescence microscope or spectrofluorometer. However, one limitation of using this compound is that it can only label amino groups, which limits its applicability to certain biomolecules.

Future Directions

There are several future directions for the use of 2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid in scientific research. One possible direction is the development of new derivatives of this compound that can label other functional groups in biomolecules. Another direction is the use of this compound in live-cell imaging studies, which would allow for the visualization of protein dynamics in real-time. Additionally, this compound could be used in the development of new diagnostic tools for diseases such as cancer and Alzheimer's disease.

Synthesis Methods

The synthesis of 2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid involves the reaction of 5-nitro-2-furaldehyde with 1-naphthylamine in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain pure this compound.

Scientific Research Applications

2-[(1-naphthylamino)carbonyl]-5-nitrobenzoic acid has a wide range of applications in scientific research. It is commonly used for labeling peptides and proteins, as it is a highly sensitive and versatile fluorescent probe. It can be used to study protein-protein interactions, protein-ligand interactions, and protein folding.

properties

IUPAC Name

2-(naphthalen-1-ylcarbamoyl)-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c21-17(14-9-8-12(20(24)25)10-15(14)18(22)23)19-16-7-3-5-11-4-1-2-6-13(11)16/h1-10H,(H,19,21)(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSMVTXZZHXPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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